molecular formula C17H14ClN3OS B2425006 5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034397-24-3

5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2425006
CAS No.: 2034397-24-3
M. Wt: 343.83
InChI Key: XIPMKYNSNZODHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A Suzuki cross-coupling reaction has been observed in the synthesis of similar compounds . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide” is complex and offers potential applications in various fields due to its unique properties. The structure of a similar compound has been analyzed using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions often involve the use of a Suzuki cross-coupling reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it plays a role in the creation of thio-substituted ethyl nicotinate derivatives and thieno[2,3-b]pyridines, showcasing its potential as a precursor for diverse synthetic pathways (Gad-Elkareem et al., 2011).

  • Research has also focused on optimizing the chemical functionalities of related compounds for improved allosteric modulation of cannabinoid type 1 receptor (CB1), indicating the relevance of such structures in medicinal chemistry (Khurana et al., 2014).

Biological Activities and Applications

  • Some derivatives of related chemical structures have been studied for their antimicrobial activities. The synthesis of novel derivatives and evaluation against various microorganisms highlight the potential of these compounds as antimicrobial agents (Malinka et al., 1989).

  • Antitubercular activity has been a significant area of research for related compounds. Novel derivatives have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, offering insights into their potential as antitubercular agents (Marvadi et al., 2020).

  • The cytotoxicity of some derivatives has been assessed, revealing their potential in cancer research. The study of their effects on various cancer cell lines contributes to the understanding of their possible applications in anticancer therapies (Stolarczyk et al., 2018).

Properties

IUPAC Name

5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPMKYNSNZODHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.